Stereochemical Configuration: D-Phe (R-Isomer) vs. L-Phe (S-Isomer) Identity
MC-Gly-Gly-D-Phe is the D-phenylalanine (R-isomer) analog, structurally distinct from the L-phenylalanine (S-isomer) variant MC-Gly-Gly-Phe. The D-amino acid configuration alters the local peptide backbone conformation, as reflected in the pattern of nuclear Overhauser effect (NOE) connectivities in NMR spectroscopy . This stereochemical difference can influence enzymatic recognition and cleavage susceptibility by lysosomal proteases [1].
| Evidence Dimension | Stereochemical Configuration |
|---|---|
| Target Compound Data | D-Phe (R-isomer) with InChI stereocenter designation /t17-/m1/s1 |
| Comparator Or Baseline | MC-Gly-Gly-Phe (L-isomer, CAS 1599440-15-9) with /t17-/m0/s1 |
| Quantified Difference | Opposite stereochemical configuration; distinct SMILES: MC-Gly-Gly-D-Phe O=C(O)[C@@H](CC1=CC=CC=C1) vs. MC-Gly-Gly-Phe O=C(O)[C@H](CC1=CC=CC=C1) |
| Conditions | Stereochemical assignment via SMILES notation and InChI key analysis |
Why This Matters
Selection of D- vs. L-Phe determines linker susceptibility to proteolytic cleavage and overall ADC stability; researchers requiring attenuated or altered protease recognition may preferentially select the D-isomer.
- [1] MedChemExpress. Fmoc-Gly-Gly-D-Phe-OH Product Page. Accessed 2026. View Source
